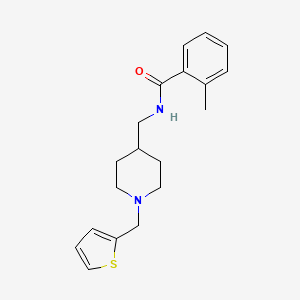

2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-15-5-2-3-7-18(15)19(22)20-13-16-8-10-21(11-9-16)14-17-6-4-12-23-17/h2-7,12,16H,8-11,13-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQFDEJDNFCVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors.

Mode of Action

Similar compounds have been found to interact with their targets through a variety of mechanisms, including binding to active sites, inhibiting enzymatic activity, and modulating receptor signaling.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, often as a result of their interaction with their primary targets.

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents, which can influence their absorption and distribution. Additionally, tertiary aliphatic amines, which this compound may contain, are known to be biotransformed through a reversible reaction into tertiary amine oxides.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biologische Aktivität

The compound 2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide , also known by its CAS number 1208799-04-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

- Molecular Formula : C₁₆H₂₀N₂OS₂

- Molecular Weight : 320.5 g/mol

Structural Features

The compound features:

- A benzamide core which is known for diverse biological activities.

- A piperidine ring that enhances its pharmacological properties.

- A thiophene moiety contributing to its electronic and steric properties.

The biological activity of 2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is hypothesized to involve:

- Enzyme Inhibition : The sulfonamide group may mimic natural substrates, inhibiting enzyme activity and disrupting metabolic pathways.

- Receptor Interaction : The piperidine and thiophene groups likely enhance binding affinity to specific receptors or enzymes, leading to therapeutic effects.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, similar to related compounds that have shown effectiveness against various bacterial strains .

- Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

- Cytotoxic Effects : Analogous compounds have demonstrated cytotoxicity in cancer cell lines, indicating potential applications in oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:

- The presence of the thiophene moiety enhances lipophilicity, improving membrane permeability.

- Modifications on the benzamide structure can lead to variations in biological activity, as observed in related benzamide derivatives.

Antimicrobial Research

A study focusing on thiophene-based derivatives indicated that compounds similar to 2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibited significant antibacterial activity against Gram-positive bacteria. These findings suggest a promising avenue for further exploration in drug development targeting bacterial infections .

Anti-inflammatory Studies

Research evaluating the anti-inflammatory effects of related compounds demonstrated a reduction in nitric oxide production in macrophages upon treatment with thiophene-containing benzamides. This highlights the potential for 2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide as an anti-inflammatory agent .

Cytotoxicity in Cancer Cells

In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast cancer models. The combination therapy with established chemotherapeutics like doxorubicin has shown synergistic effects, warranting further investigation into this compound's potential as an adjunct therapy in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | Structure | Antimicrobial, Anti-inflammatory |

| N-methyl-5-(4-pyridinyl)thiophen-2-yl)methanamine | Structure | Antitumor, Antibacterial |

| Pyrazole derivatives | Varies | Antitumor, Anti-inflammatory |

Vergleich Mit ähnlichen Verbindungen

Structural and Conformational Analysis

- Thiophene vs.

- Piperidine Conformation : In 4-methyl derivatives, the piperidine ring adopts a half-chair conformation, while chlorinated analogs exhibit chair conformations. These differences influence hydrogen-bonding networks and crystal packing .

- Dihedral Angles : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, the dihedral angle between benzene rings is 89.1°, suggesting near-perpendicular orientation, which may reduce steric hindrance .

Physicochemical Properties

- Lipophilicity : Thiophene-containing compounds (e.g., target compound) exhibit higher lipophilicity compared to polar analogs like 3,5-dimethoxy derivatives, impacting membrane permeability .

- Hydrogen Bonding: Chlorinated and hydrated analogs (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate) form extensive O-H∙∙∙O and N-H∙∙∙O bonds, enhancing crystalline stability .

Pharmacological Implications

- Substituent Effects : The phenethyl group in Benzoylfentanyl confers opioid activity, whereas the target compound’s thiophene may target different receptors (e.g., serotonin or dopamine systems) .

Research Findings and Data

Crystallographic Data

- 4-Chloro Analogs: Crystallize in monoclinic systems (space group P21/c) with Z = 4; hydrogen-bonded sheets stabilize the structure .

- 4-Methyl Analogs : Orthorhombic crystal system (space group Pbca); asymmetric units linked via R1<sup>2</sup>(7) hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.